molecular formula C18H29N3O4S B5437370 N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide

N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide

Cat. No. B5437370
M. Wt: 383.5 g/mol
InChI Key: UBCBNKDPOMCLQA-UHFFFAOYSA-N
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Description

The compound “N-[2-methoxy-5-({[3-(3-methyl-1-piperidinyl)propyl]amino}sulfonyl)phenyl]acetamide” is a complex organic molecule. It contains several functional groups, including an acetamide group, a methoxy group, a sulfonyl group, and a piperidinyl group. These functional groups suggest that the compound could have a variety of chemical properties and potential uses .


Molecular Structure Analysis

The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, without specific data for this compound, I can’t provide a detailed molecular structure analysis .


Chemical Reactions Analysis

The chemical reactions of this compound would likely depend on its functional groups. For example, the acetamide group might undergo hydrolysis, the sulfonyl group might participate in substitution reactions, and the piperidinyl group might be involved in reactions with electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be predicted based on its structure and functional groups. For example, the presence of polar functional groups like the acetamide and sulfonyl groups suggests that this compound might have good solubility in polar solvents .

Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. This could include further studies to fully characterize its physical and chemical properties, investigations into its biological activity, or development of synthesis methods for producing it in larger quantities .

properties

IUPAC Name

N-[2-methoxy-5-[3-(3-methylpiperidin-1-yl)propylsulfamoyl]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O4S/c1-14-6-4-10-21(13-14)11-5-9-19-26(23,24)16-7-8-18(25-3)17(12-16)20-15(2)22/h7-8,12,14,19H,4-6,9-11,13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCBNKDPOMCLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCCNS(=O)(=O)C2=CC(=C(C=C2)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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